A Technical Guide to the Chemical Composition of Phellodendron amurense Bark Extract: Analysis and Biological Insights
A Technical Guide to the Chemical Composition of Phellodendron amurense Bark Extract: Analysis and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron amurense, commonly known as the Amur cork tree, is a plant that has been a staple in traditional Chinese medicine for centuries. Its bark, referred to as Cortex Phellodendri, is particularly valued for its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This technical guide provides an in-depth analysis of the chemical composition of Phellodendron amurense bark extract, details the experimental protocols for its analysis, and explores the molecular signaling pathways modulated by its bioactive constituents.
Chemical Composition
The therapeutic efficacy of Phellodendron amurense bark extract is attributed to a complex mixture of bioactive compounds. The primary chemical classes include alkaloids, limonoids, phenolic acids, flavonoids, and lignans.[2][3] The concentrations of these compounds can vary depending on factors such as the geographical origin and the extraction method used.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for key bioactive compounds identified in Phellodendron amurense bark extract from various studies.
Table 1: Alkaloid Content in Phellodendron amurense Bark Extract
| Alkaloid | Concentration (mg/g of dry weight) | Reference |
| Berberine | 2.44 ± 0.22 - 32.96 | [3][4][5][6][7] |
| Palmatine | 0.30 (minimum) | [2] |
| Jatrorrhizine | 5.27 ± 0.43 | [7] |
| Magnoflorine | Present (quantification variable) | [8] |
| Phellodendrine | Present (quantification variable) | [8] |
| Berbamine | 1.32 ± 0.11 | [7] |
| Columbamine | Present (quantification variable) | [9] |
Table 2: Limonoid and Phenolic Acid Content in Phellodendron amurense Bark Extract
| Compound | Class | Concentration (mg/g of dry weight) | Reference |
| Obacunone (B191991) | Limonoid | Present (quantification variable) | [1][10] |
| Limonin | Limonoid | Present (quantification variable) | [3] |
| Gallic Acid | Phenolic Acid | Traces | [7] |
| 4-Hydroxybenzoic Acid | Phenolic Acid | Traces | [7] |
| Caffeic Acid | Phenolic Acid | Not detected in some studies | [7] |
| Ferulic Acid | Phenolic Acid | Not detected in some studies | [7] |
| 3-O-feruloylquinic acid | Phenolic Acid | Present (quantification variable) | [11] |
| 4-O-feruloylquinic acid | Phenolic Acid | Present (quantification variable) | [11] |
Experimental Protocols
Extraction of Bioactive Compounds
A common and efficient method for extracting bioactive compounds from Phellodendron amurense bark is ultrasound-assisted extraction (UAE).[12][13][14][15][16]
Ultrasound-Assisted Extraction (UAE) Protocol:
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Sample Preparation: The dried bark of Phellodendron amurense is ground into a fine powder and sieved.
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Solvent Selection: A mixture of ethanol (B145695) and water (e.g., 70% ethanol) is commonly used as the extraction solvent.[17]
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Extraction Process:
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The powdered bark is mixed with the solvent in a specified ratio (e.g., 1:20 g/mL).
-
The mixture is subjected to ultrasonication for a defined period (e.g., 60 minutes) at a specific power (e.g., 190 W) and temperature.
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The extract is then filtered to remove solid plant material.
-
-
Concentration: The filtered extract is concentrated under reduced pressure to yield the crude extract.
Analytical Methodology for Chemical Composition Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard for the qualitative and quantitative analysis of the chemical constituents of Phellodendron amurense bark extract.[1][8][9][18][19][20]
HPLC-DAD Protocol for Alkaloid and Limonoid Quantification:
-
Chromatographic System: An Agilent 1200 HPLC system or equivalent.[20]
-
Column: A reversed-phase C18 column (e.g., Phenomenex Gemini C18, 4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water containing 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelengths:
-
Quantification: External standard calibration curves are generated for each target compound.[7]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of bioactive compounds from Phellodendron amurense bark.
Signaling Pathways Modulated by Phellodendron amurense Bark Extract
Phellodendron amurense bark extract and its primary bioactive components, particularly berberine, exert their biological effects by modulating key cellular signaling pathways.
PI3K/Akt Signaling Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Berberine has been shown to modulate this pathway by influencing upstream regulators like IRS-1 and PI3K, which in turn affects the phosphorylation and activation of Akt.[21][22][23] The extract has been observed to inhibit the phosphorylation of Akt (pAkt).[24]
NF-κB Signaling Pathway:
The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation. Phellodendron amurense bark extract has demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB.[24][25] This is achieved by preventing the degradation and phosphorylation of IκBα, which normally keeps NF-κB sequestered in the cytoplasm.[24]
Conclusion
Phellodendron amurense bark extract is a rich source of a variety of bioactive compounds, with alkaloids and limonoids being of significant pharmacological interest. The detailed analysis of its chemical composition, facilitated by advanced analytical techniques such as HPLC-MS, is crucial for understanding its therapeutic potential. Furthermore, the elucidation of its mechanisms of action, including the modulation of critical signaling pathways like PI3K/Akt and NF-κB, provides a scientific basis for its traditional uses and paves the way for the development of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering foundational knowledge for further investigation into this promising natural product.
References
- 1. [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 7. Pharmacological Potential of Three Berberine-Containing Plant Extracts Obtained from Berberis vulgaris L., Mahonia aquifolium (Pursh) Nutt., and Phellodendron amurense Rupr | MDPI [mdpi.com]
- 8. Identification and analysis of alkaloids in cortex Phellodendron amurense by high-performance liquid chromatography with electrospray ionization mass spectrometry coupled with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Phellodendron amurense Extract Protects Human Keratinocytes from PM2.5-Induced Inflammation via PAR-2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Optimization and antioxidant evaluation of clean and efficient recovery of polyphenols from Phellodendron amurense waste leaves via ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phcog.com [phcog.com]
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- 19. Quantitative and chemical fingerprint analysis for quality evaluation of the dried bark of wild Phellodendron amurense Rupr. based on HPLC-DAD-MS combined with chemometrics methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 23. Berberine triggers apoptosis through the PI3K/Akt pathways and Nrf2 by inducing ROS in papillary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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